molecular formula C19H12BrNO3S B14965885 3-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-6-methoxy-2H-chromen-2-one

3-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-6-methoxy-2H-chromen-2-one

Cat. No.: B14965885
M. Wt: 414.3 g/mol
InChI Key: GBHONPDKXDYRRP-UHFFFAOYSA-N
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Description

3-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-6-methoxy-2H-chromen-2-one is a complex organic compound that features a unique combination of a bromophenyl group, a thiazole ring, and a chromenone structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-6-methoxy-2H-chromen-2-one typically involves multiple steps, starting with the preparation of the thiazole ring. One common method involves the reaction of 4-bromobenzaldehyde with thiosemicarbazide to form 4-(4-bromophenyl)-1,3-thiazole-2-amine . This intermediate is then reacted with 6-methoxy-2H-chromen-2-one under specific conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This could include the use of catalysts, improved reaction conditions, and purification techniques to ensure the compound’s purity and consistency .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiazole derivatives and chromenone-based molecules, such as:

  • 4-(4-bromophenyl)-1,3-thiazole-2-amine
  • 6-methoxy-2H-chromen-2-one
  • 4-(4-bromophenyl)imidazo[2,1-b]thiazol-3-yl]acetic acid arylidenehydrazides

Uniqueness

What sets 3-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-6-methoxy-2H-chromen-2-one apart is its combination of functional groups, which provides a unique set of chemical and biological properties. This makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C19H12BrNO3S

Molecular Weight

414.3 g/mol

IUPAC Name

3-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-6-methoxychromen-2-one

InChI

InChI=1S/C19H12BrNO3S/c1-23-14-6-7-17-12(8-14)9-15(19(22)24-17)18-21-16(10-25-18)11-2-4-13(20)5-3-11/h2-10H,1H3

InChI Key

GBHONPDKXDYRRP-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)OC(=O)C(=C2)C3=NC(=CS3)C4=CC=C(C=C4)Br

Origin of Product

United States

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